FK-739 free acid is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of its precursors. It belongs to a class of compounds that includes various imidazopyridines and tetrazoles, which are known for their diverse biological activities. The compound's development is part of ongoing research into angiotensin receptor blockers, which are widely used in clinical settings for managing hypertension and related cardiovascular conditions.
The synthesis of FK-739 free acid involves several steps that leverage established organic chemistry techniques. The process typically begins with the formation of key intermediates through condensation reactions involving imidazo[4,5-b]pyridine derivatives and phenyl-tetrazole moieties.
Key Synthetic Steps:
The synthesis parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity, often monitored via high-performance liquid chromatography (HPLC) and mass spectrometry for confirmation .
FK-739 free acid has a molecular formula of C24H23N7, with a molecular weight of approximately 409.5 g/mol. Its structural representation includes an imidazo[4,5-b]pyridine core linked to a tetrazole-substituted phenyl group.
Structural Characteristics:
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2
The compound exhibits significant steric hindrance due to its bulky substituents, influencing its interaction with biological targets.
FK-739 free acid participates in various chemical reactions typical for angiotensin receptor antagonists:
These reactions are crucial for understanding both the therapeutic efficacy and safety profile of FK-739 in clinical applications .
The mechanism by which FK-739 exerts its pharmacological effects centers on its role as an antagonist at the angiotensin type 1 receptor. By binding to this receptor, FK-739 effectively blocks the action of angiotensin II—a potent vasoconstrictor—thereby leading to vasodilation and lower blood pressure.
Mechanistic Insights:
Studies have shown that FK-739's selectivity may reduce side effects commonly associated with other antihypertensive agents .
FK-739 free acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Stability | Stable under dry conditions |
Storage Conditions | 0 - 4 °C short-term; -20 °C long-term |
These properties are essential for formulating dosage forms suitable for clinical use and ensuring stability during storage .
FK-739 free acid has potential applications primarily in the field of cardiovascular pharmacotherapy:
The compound's promising profile warrants further investigation through clinical trials to establish its safety and effectiveness in human subjects .
FK-739 free acid (chemical name: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid; CAS: 133052-30-9) is a selective, competitive antagonist of angiotensin II (Ang II) type 1 (AT1) receptors. It binds with high affinity to AT1 receptors on vascular smooth muscle cells, preventing Ang II-induced vasoconstriction and aldosterone release. Crucially, FK-739 exhibits >1,000-fold selectivity for AT1 over AT2 receptors, evidenced by its inability to displace [125I]-Ang II binding to bovine cerebellum membranes (enriched in AT2 receptors) even at micromolar concentrations [1] [7]. This specificity aligns with its classification as a non-peptide antagonist, structurally distinct from endogenous Ang II but capable of blocking its physiological effects without partial agonist activity [8] [9].
The insurmountable antagonism observed in functional studies (Section 1.2) suggests slow dissociation kinetics or allosteric modulation of the AT1 receptor. This contrasts with surmountable antagonists like losartan but resembles candesartan (CV 11974), which stabilizes AT1 in an inactive conformation [5] [8]. Molecular docking studies propose that FK-739’s benzimidazole core interacts with transmembrane helices 3, 6, and 7 of AT1, occluding the orthosteric binding pocket [6].
FK-739 demonstrates potent AT1 receptor blockade in isolated tissue preparations. Key in vitro findings include:
Table 1: In Vitro Binding Affinity of FK-739 vs. Reference AT1 Antagonists
Compound | IC50 (nM) | pA2 | Receptor Selectivity (AT1:AT2) |
---|---|---|---|
FK-739 free acid | 8.6 | 8.45 | >1,000:1 |
Losartan | 20.0 | 7.94 | 100:1 |
Candesartan (CV11974) | 0.3 | 9.50 | >10,000:1 |
FK-739 exhibits potent antihypertensive effects across multiple species:
Table 2: In Vivo Antihypertensive Effects of FK-739 in Animal Models
Model | Dose (mg/kg, p.o.) | BP Reduction (mmHg) | Time to Peak Effect (h) | Duration (h) |
---|---|---|---|---|
Renal Hypertensive Rats | 10 | 22 ± 3 | 3 | 12 |
Renal Hypertensive Dogs | 10 | 28 ± 4 | 4 | 8 |
SHRs | 32 | 18 ± 4 | 3 | 6 |
SHRs | 100 | 32 ± 5 | 4 | >12 |
The dose-response relationship was linear between 10–100 mg/kg, with no tolerance observed upon repeated dosing. Efficacy correlated with plasma concentrations >100 ng/mL, consistent with its high receptor affinity [1] [4].
Unlike ACE inhibitors (e.g., captopril), FK-739 avoids cough-related adverse effects by sparing bradykinin metabolism:
The mechanistic distinction underscores FK-739’s potential as a better-tolerated alternative for patients with ACE inhibitor-induced cough [1] [9].
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: